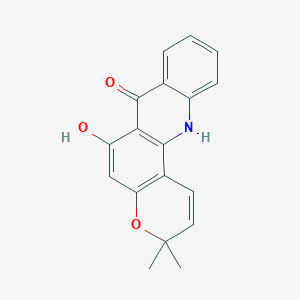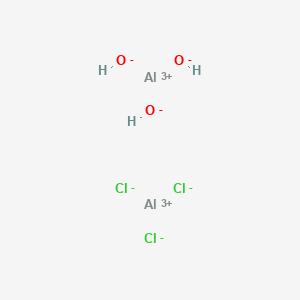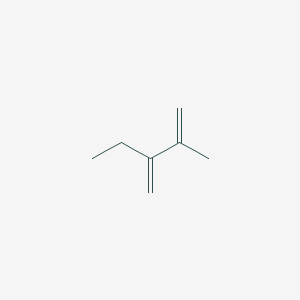
1,3-Butadiene, 2-ethyl-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Butadiene, 2-ethyl-3-methyl- is a colorless, flammable gas that is widely used in the production of synthetic rubber, resins, and plastics. It is also found in cigarette smoke, automobile exhaust, and other industrial emissions. Despite its widespread use, 1,3-Butadiene, 2-ethyl-3-methyl- is known to be a potent carcinogen, with the potential to cause cancer in humans.
作用機序
The mechanism of action of 1,3-Butadiene, 2-ethyl-3-methyl- is not well understood, but it is believed to cause damage to DNA, leading to mutations that can result in cancer. It may also interfere with the body's natural defense mechanisms against cancer, such as apoptosis (programmed cell death).
生化学的および生理学的効果
Exposure to 1,3-Butadiene, 2-ethyl-3-methyl- can cause a range of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells. It can also cause inflammation, which can contribute to the development of cancer and other diseases.
実験室実験の利点と制限
1,3-Butadiene, 2-ethyl-3-methyl- is commonly used in laboratory experiments to study its effects on cells and tissues. One advantage of using this compound is that it is readily available and relatively inexpensive. However, there are also limitations to its use, such as the fact that it is highly toxic and must be handled with care. It can also be difficult to control the level of exposure in experiments, which can make it challenging to interpret the results.
将来の方向性
There are many future directions for research on 1,3-Butadiene, 2-ethyl-3-methyl-. One area of focus is the development of new methods for detecting and measuring exposure to this compound, which could help to improve workplace safety and reduce the risk of cancer and other health problems. Another area of research is the development of new treatments for cancer that target the mechanisms of action of 1,3-Butadiene, 2-ethyl-3-methyl-. Finally, there is a need for more research on the long-term health effects of exposure to this compound, particularly in populations that are at increased risk, such as industrial workers and smokers.
合成法
1,3-Butadiene, 2-ethyl-3-methyl- is typically synthesized by the catalytic dehydrogenation of isoprene, which is a natural compound found in rubber latex. The process involves heating isoprene with a catalyst, such as copper or iron, to remove hydrogen atoms and form 1,3-Butadiene, 2-ethyl-3-methyl-.
科学的研究の応用
1,3-Butadiene, 2-ethyl-3-methyl- has been the subject of extensive scientific research due to its potential health effects. Studies have shown that exposure to 1,3-Butadiene, 2-ethyl-3-methyl- can increase the risk of developing cancer, particularly leukemia and lymphoma. It has also been linked to respiratory problems, such as asthma and chronic bronchitis.
特性
CAS番号 |
14145-44-9 |
|---|---|
製品名 |
1,3-Butadiene, 2-ethyl-3-methyl- |
分子式 |
C7H12 |
分子量 |
96.17 g/mol |
IUPAC名 |
2-methyl-3-methylidenepent-1-ene |
InChI |
InChI=1S/C7H12/c1-5-7(4)6(2)3/h2,4-5H2,1,3H3 |
InChIキー |
PJXJBPMWCKMWLS-UHFFFAOYSA-N |
SMILES |
CCC(=C)C(=C)C |
正規SMILES |
CCC(=C)C(=C)C |
その他のCAS番号 |
14145-44-9 |
同義語 |
CH2=C(CH3)C(C2H5)=CH2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



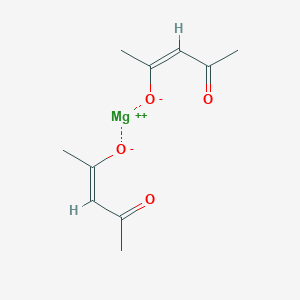
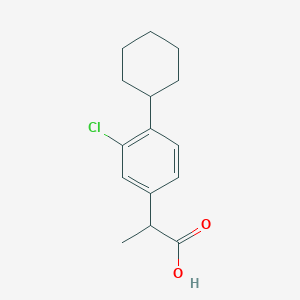
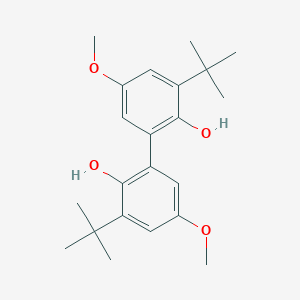
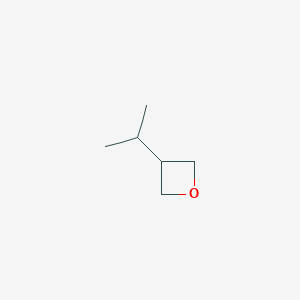
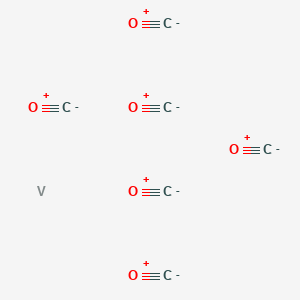
![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)
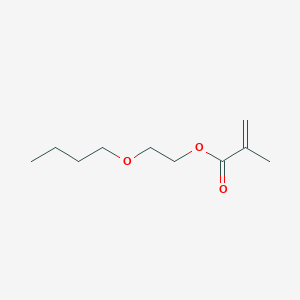
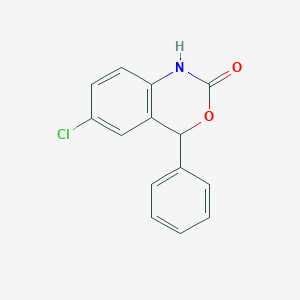
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)
![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)
![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)
